4-Amino-6-(trifluoromethyl)-1,3-benzenedicarbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-trifluoromethyl benzonitrile typically involves three main steps: positioning bromination, cyano group replacement, and aminolysis substitution . The process begins with m-trifluoromethyl fluorobenzene as the primary raw material. The reaction conditions include the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . This method is advantageous due to its simplicity, high yield (73-75%), and the high purity of the final product (over 99%) .
Industrial Production Methods
Industrial production methods for 4-amino-2-trifluoromethyl benzonitrile are designed to be efficient and environmentally friendly. The process avoids the use of virulent cuprous cyanide, reducing safety risks and environmental impact . The raw materials are readily available, and the process is straightforward, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-trifluoromethyl benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or nitric acid.
Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, benzimidazoles, and other derivatives .
Scientific Research Applications
4-Amino-2-trifluoromethyl benzonitrile is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-amino-2-trifluoromethyl benzonitrile and its derivatives involves the inhibition of specific molecular targets. For instance, benzimidazole derivatives inhibit the growth of endothelial cells, which is crucial in cancer treatment . The compound interacts with molecular pathways involved in cell proliferation and apoptosis, making it effective in inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-trifluoromethylaniline: Another cyanated and trifluoromethylated derivative of aniline.
4-Iodo-2-trifluoromethylbenzonitrile: Used in similar synthetic applications.
4-Nitro-3-trifluoromethylaniline: Known for its use in various chemical syntheses.
Uniqueness
4-Amino-2-trifluoromethyl benzonitrile is unique due to its high reactivity and versatility in forming various derivatives. Its ability to serve as a starting material for the synthesis of pharmaceuticals like bicalutamide highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C9H4F3N3 |
---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
4-amino-6-(trifluoromethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-2-8(15)6(4-14)1-5(7)3-13/h1-2H,15H2 |
InChI Key |
XBOGDGSKLKKGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)N)C(F)(F)F)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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